![molecular formula C32H22N4 B13077496 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 39823-31-9](/img/structure/B13077496.png)
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central benzene ring substituted at the 1 and 3 positions with 1-phenyl-1H-benzo[d]imidazol-2-yl groups. It is often utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) due to its electron transport capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the following steps:
Formation of 1-phenyl-1H-benzo[d]imidazole: This intermediate is synthesized by reacting o-phenylenediamine with benzaldehyde under acidic conditions.
Coupling Reaction: The 1-phenyl-1H-benzo[d]imidazole is then coupled with 1,3-dibromobenzene in the presence of a palladium catalyst to form the final product.
The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or DMF (dimethylformamide).
Temperature: Typically around 100-120°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exerts its effects is primarily through its ability to transport electrons efficiently. In OLEDs, it helps in the recombination of electrons and holes to produce light. The molecular targets include the electron transport layers and the emissive layers in the OLED devices, facilitating efficient energy transfer and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound used in OLEDs with similar electron transport properties.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the phenyl groups, which may affect its electronic properties and applications.
Uniqueness
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific structural configuration, which enhances its electron transport capabilities. This makes it particularly valuable in the field of organic electronics, where efficient electron transport is crucial for device performance.
Propriétés
Numéro CAS |
39823-31-9 |
|---|---|
Formule moléculaire |
C32H22N4 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
1-phenyl-2-[3-(1-phenylbenzimidazol-2-yl)phenyl]benzimidazole |
InChI |
InChI=1S/C32H22N4/c1-3-14-25(15-4-1)35-29-20-9-7-18-27(29)33-31(35)23-12-11-13-24(22-23)32-34-28-19-8-10-21-30(28)36(32)26-16-5-2-6-17-26/h1-22H |
Clé InChI |
DAVNJLZAOBMRAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


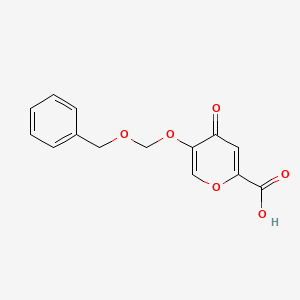
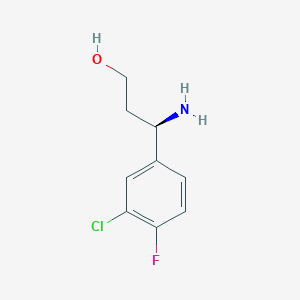
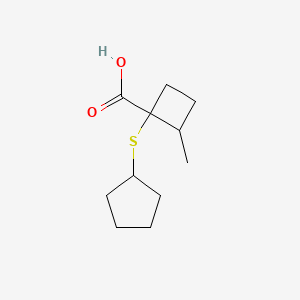



![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
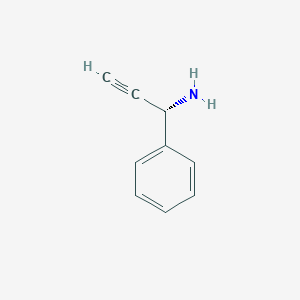
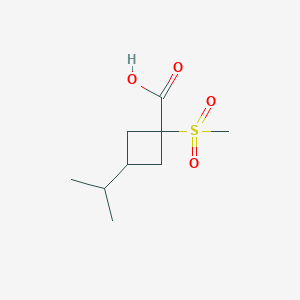


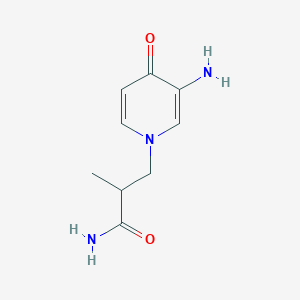
![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
